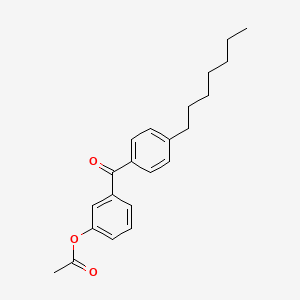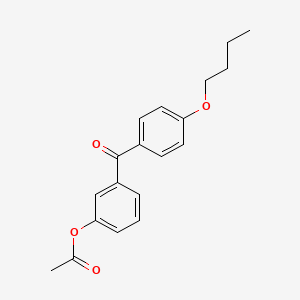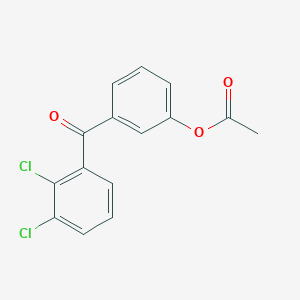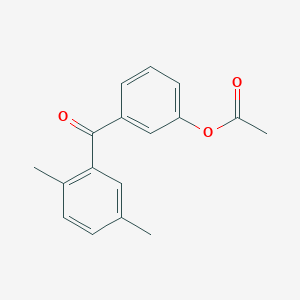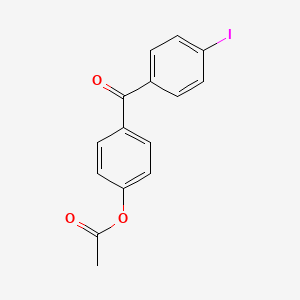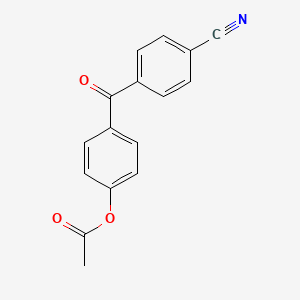
4-Brom-2'-(Methylthio)benzophenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Bromo-2'-(thiomethyl)benzophenone is a derivative of benzophenone with a bromine atom and a thiomethyl group attached to the benzene ring. Benzophenone derivatives are known for their diverse applications in organic synthesis and material science due to their unique chemical properties. The presence of the bromo and thiomethyl groups can significantly influence the reactivity and physical properties of the molecule .
Synthesis Analysis
The synthesis of benzophenone derivatives often involves Friedel-Crafts acylation, as seen in the preparation of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone, which is synthesized from trimethoxybenzene via a reaction with 2-bromo-4,5-dimethoxy benzoic acid using POCl3 . Similarly, 2-(Bromomethyl)benzophenone can be prepared by side-chain bromination of 2-methylbenzophenone . These methods highlight the versatility of benzophenone derivatives in undergoing various chemical transformations to introduce different functional groups.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives can be established using spectroscopic techniques such as NMR and IR, complemented by single-crystal X-ray diffraction (SC-XRD). For example, the conformation of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines was confirmed by 1H-NMR and IR, which indicated intramolecular hydrogen bonding . Computational methods like DFT can also corroborate the findings from experimental techniques, providing insights into the molecular geometry and electronic structure .
Chemical Reactions Analysis
Benzophenone derivatives can participate in various chemical reactions. The reactivity of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone towards sulfur- and oxygen-containing nucleophiles under different conditions demonstrates the potential for functionalization through nucleophilic addition . The generation and interception of isobenzofurans from 2-(α-bromoalkyl)benzophenones suggest that these compounds can undergo cycloaddition reactions, leading to the formation of complex polycyclic structures .
Physical and Chemical Properties Analysis
The physical properties of benzophenone derivatives, such as melting points and crystallization behavior, can be influenced by the position of substituents on the benzene ring. For instance, the melting point of 2BrBP is lower than that of 4BrBP, and the former shows a reluctance to crystallize . The fluorescence properties of benzophenone derivatives can also be noteworthy, as seen in the study of 1-Bromo-4-(2,2-diphenylvinyl)benzene, which exhibits aggregation-induced emission (AIE) characteristics . The vibrational spectra of these compounds provide further information on their structural dynamics .
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
4-Brom-2'-(Methylthio)benzophenon dient als wertvolles Zwischenprodukt in der organischen Synthese. Es ist besonders nützlich in der α-Bromierungsreaktion von Carbonylverbindungen, einem bedeutenden Prozess in der organischen Chemie. Die α-bromierten Produkte, die von Bromacetophenon abgeleitet sind, wie z. B. 4-Chlor-α-brom-acetophenon, sind wichtige Zwischenprodukte für die Synthese von Pharmazeutika, Pestiziden und anderen Chemikalien .
Chemische Bildung
Diese Verbindung wird auch in Bildungseinrichtungen verwendet, um Studenten die Bromierungsreaktionen beizubringen. Sie bietet ein praktisches Beispiel dafür, wie die Bromierung in einem Labormaßstab angewendet werden kann, wodurch theoretisches Wissen verstärkt und das Verständnis organischer Reaktionsprinzipien vertieft wird .
Innovative Experimente
Die Eigenschaften der Verbindung machen sie für innovative Experimente geeignet, die von Studenten durchgeführt werden können, und fördern so das Bewusstsein für Innovation und praktische Fähigkeiten. Solche Experimente können zur Entwicklung neuer Synthesemethoden oder zur Entdeckung neuer Reaktionen führen .
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrOS/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTWABUUOCNCDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

